REACTION_CXSMILES
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C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1.O.C(O)(=O)C>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[CH:23]=[O:24]
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Name
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|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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34.9 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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6.1 mL
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Type
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reactant
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Smiles
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BrC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
4.9 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Quantity
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180 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it was cooled to −78° C.
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for 1 h
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Duration
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1 h
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Type
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STIRRING
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Details
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The mixture was stirred for another 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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warmed up to RT
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×175 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (2×75 mL), brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to yield the crude product which
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Type
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CUSTOM
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Details
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was purified by silica gel chromatography (20-30% EtOAc in hexanes)
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Reaction Time |
15 min |
Name
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Type
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product
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Smiles
|
BrC1=C(C=O)C(=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |